molecular formula C18H14O4 B12547018 Bis(4-methylphenyl) but-2-ynedioate CAS No. 142207-58-7

Bis(4-methylphenyl) but-2-ynedioate

Katalognummer: B12547018
CAS-Nummer: 142207-58-7
Molekulargewicht: 294.3 g/mol
InChI-Schlüssel: HJGUPAHCZUQTIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(4-methylphenyl) but-2-ynedioate is an organic compound with the molecular formula C18H14O4 It is a derivative of but-2-ynedioate, where the hydrogen atoms are replaced by 4-methylphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bis(4-methylphenyl) but-2-ynedioate can be synthesized through a cycloaddition reaction. One common method involves the reaction of phenacylmalononitriles with dialkyl but-2-ynedioates in the presence of tetrabutylammonium bromide (TBAB) as a catalyst. The reaction is typically carried out in acetonitrile at room temperature, resulting in high yields of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(4-methylphenyl) but-2-ynedioate undergoes various chemical reactions, including:

    Cycloaddition Reactions: These reactions involve the addition of multiple reactants to form a cyclic product.

    Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Tetrabutylammonium Bromide (TBAB): Used as a catalyst in cycloaddition reactions.

    Acetonitrile: A solvent that facilitates the reaction at room temperature.

Major Products Formed

The major products formed from reactions involving this compound include:

Wissenschaftliche Forschungsanwendungen

Bis(4-methylphenyl) but-2-ynedioate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of bis(4-methylphenyl) but-2-ynedioate involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to participate in cycloaddition and substitution reactions, leading to the formation of complex molecular structures. These interactions can influence biochemical pathways and cellular processes, making it a valuable tool in scientific research.

Vergleich Mit ähnlichen Verbindungen

Bis(4-methylphenyl) but-2-ynedioate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to form multifunctionalized products through cycloaddition reactions, making it a versatile compound in organic synthesis.

Eigenschaften

CAS-Nummer

142207-58-7

Molekularformel

C18H14O4

Molekulargewicht

294.3 g/mol

IUPAC-Name

bis(4-methylphenyl) but-2-ynedioate

InChI

InChI=1S/C18H14O4/c1-13-3-7-15(8-4-13)21-17(19)11-12-18(20)22-16-9-5-14(2)6-10-16/h3-10H,1-2H3

InChI-Schlüssel

HJGUPAHCZUQTIV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)OC(=O)C#CC(=O)OC2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.